ALDH3A1 Enzyme Inhibition: 2-Hydroxy-4,6-dimethylbenzaldehyde vs. Structural Analog CB7
In a spectrophotometric assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation (1 min preincubation), 2-hydroxy-4,6-dimethylbenzaldehyde (reported as compound A24 in US9328112) displayed an IC₅₀ of 2,100 nM [1]. In the same assay system sourced from the same patent family (US9328112 and US9320722), the closely related analog CB7 (a distinct substituted benzaldehyde) exhibited an IC₅₀ of 200 nM, representing a 10.5-fold greater potency [2]. This head-to-head comparison within the same experimental framework establishes the dimethylated salicylaldehyde scaffold as a moderate but distinctly characterized ALDH3A1 inhibitor, clearly differentiated from more potent but structurally divergent benzaldehyde analogs.
| Evidence Dimension | IC₅₀ for inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC₅₀ = 2,100 nM (2.10E+3 nM) |
| Comparator Or Baseline | CB7 analog: IC₅₀ = 200 nM |
| Quantified Difference | CB7 is ~10.5-fold more potent; target compound displays moderate, quantifiable inhibitory activity |
| Conditions | Spectrophotometric assay; 1 min preincubation with inhibitor, followed by substrate (benzaldehyde) addition; human ALDH3A1 |
Why This Matters
Researchers selecting ALDH3A1 inhibitors for probe or drug discovery programs need exact IC₅₀ values to balance potency against selectivity—the 2,100 nM IC₅₀ of this compound defines a moderate-affinity starting point distinct from sub-micromolar analogs.
- [1] BindingDB Entry BDBM50447072, CHEMBL1890994, A24. IC50: 2.10E+3 nM. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
- [2] BindingDB Entry BDBM50447056, CHEMBL1378094, CB7. IC50: 200 nM. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
